![molecular formula C15H15Cl2N3O3S B2878500 5-Chloro-2-((1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine CAS No. 2034579-91-2](/img/structure/B2878500.png)
5-Chloro-2-((1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine
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Description
The compound “5-Chloro-2-((1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms . Pyrimidine and its derivatives have been described with a wide range of biological potential .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrimidine ring, which is an essential base component of the genetic material of deoxyribonucleic acid . It also contains a sulfonyl group attached to a piperidine ring, and an ether linkage to the pyrimidine ring.Scientific Research Applications
Organic Synthesis Building Blocks
5-Chloro-2-((1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine: serves as a valuable building block in organic synthesis. Its structure is amenable to further chemical modifications, making it a versatile reagent for constructing more complex molecules. For instance, its use in the synthesis of pinacol boronic esters, which are crucial intermediates in various organic reactions, including the Suzuki–Miyaura coupling .
Suzuki–Miyaura Coupling
This compound can be utilized in the Suzuki–Miyaura coupling process, a widely applied method for forming carbon-carbon bonds. The presence of a pyrimidine ring can enhance the coupling efficiency due to its potential to stabilize the transition state during the reaction .
Catalytic Protodeboronation
The compound has potential applications in catalytic protodeboronation of boronic esters. This process is significant for the formal anti-Markovnikov hydromethylation of alkenes, which is a valuable transformation in the synthesis of various organic compounds .
Antiviral Research
In the field of medicinal chemistry, 5-Chloro-2-((1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine has shown promise as a scaffold for developing antiviral agents. Its structural features may be exploited to create compounds with activity against a range of viral pathogens .
properties
IUPAC Name |
5-chloro-2-[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O3S/c16-11-3-5-14(6-4-11)24(21,22)20-7-1-2-13(10-20)23-15-18-8-12(17)9-19-15/h3-6,8-9,13H,1-2,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYOCWVOHAKXEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)OC3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-((1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine |
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